Cas no 553639-01-3 ([4-(2,4-Dimethyl-phenyl)-2-methyl-thiazol-5-yl]-acetic acid)
[4-(2,4-Dimethyl-phenyl)-2-methyl-thiazol-5-yl]-acetic acid Chemical and Physical Properties
Names and Identifiers
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- [4-(2,4-Dimethyl-phenyl)-2-methyl-thiazol-5-yl]-acetic acid
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- Inchi: 1S/C14H15NO2S/c1-8-4-5-11(9(2)6-8)14-12(7-13(16)17)18-10(3)15-14/h4-6H,7H2,1-3H3,(H,16,17)
- InChI Key: LIKOPHODEWFSDW-UHFFFAOYSA-N
- SMILES: S1C(C)=NC(=C1CC(=O)O)C1C=CC(C)=CC=1C
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 18
- Rotatable Bond Count: 3
[4-(2,4-Dimethyl-phenyl)-2-methyl-thiazol-5-yl]-acetic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1402452-1g |
2-(4-(2,4-Dimethylphenyl)-2-methylthiazol-5-yl)acetic acid |
553639-01-3 | 97% | 1g |
¥2629.00 | 2024-05-09 | |
| Crysdot LLC | CD11105389-5g |
2-(4-(2,4-Dimethylphenyl)-2-methylthiazol-5-yl)acetic acid |
553639-01-3 | 97% | 5g |
$874 | 2024-07-18 |
[4-(2,4-Dimethyl-phenyl)-2-methyl-thiazol-5-yl]-acetic acid Related Literature
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Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
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Yaling Zhang,Chunhui Dai,Shiwei Zhou,Bin Liu Chem. Commun., 2018,54, 10092-10095
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Bin Han,Yasuo Shimizu,Gabriele Seguini,Celia Castro,Gérard Ben Assayag,Koji Inoue,Yasuyoshi Nagai,Sylvie Schamm-Chardon,Michele Perego RSC Adv., 2016,6, 3617-3622
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Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
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Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
Additional information on [4-(2,4-Dimethyl-phenyl)-2-methyl-thiazol-5-yl]-acetic acid
Introduction to [4-(2,4-Dimethyl-phenyl)-2-methyl-thiazol-5-yl]-acetic Acid (CAS No. 553639-01-3)
[4-(2,4-Dimethyl-phenyl)-2-methyl-thiazol-5-yl]-acetic acid is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and biochemistry. This compound, identified by its CAS number 553639-01-3, features a complex molecular structure that includes a thiazole ring substituted with various alkyl and aryl groups. The presence of these functional groups makes it a promising candidate for further exploration in drug discovery and development.
The molecular framework of [4-(2,4-Dimethyl-phenyl)-2-methyl-thiazol-5-yl]-acetic acid consists of a central thiazole core, which is a heterocyclic compound containing sulfur and nitrogen atoms. This core structure is highly versatile and has been widely utilized in the synthesis of various bioactive molecules. The substitution pattern on the thiazole ring, specifically at the 2-position with a methyl group and at the 4-position with a 2,4-dimethylphenyl group, contributes to the unique chemical properties of this compound.
One of the most intriguing aspects of [4-(2,4-Dimethyl-phenyl)-2-methyl-thiazol-5-yl]-acetic acid is its potential biological activity. The thiazole moiety is known to exhibit a wide range of pharmacological effects, including antimicrobial, anti-inflammatory, and antiviral properties. Additionally, the dimethylphenyl group can enhance lipophilicity, which is often crucial for drug absorption and distribution within the body.
Recent research has highlighted the importance of thiazole derivatives in medicinal chemistry. Studies have shown that compounds containing thiazole rings can interact with biological targets in novel ways, leading to the development of new therapeutic agents. For instance, [4-(2,4-Dimethyl-phenyl)-2-methyl-thiazol-5-yl]-acetic acid has been investigated for its potential role in modulating enzyme activity and cellular signaling pathways.
In particular, the acetic acid moiety at the 5-position of the thiazole ring suggests that this compound may possess carboxylic acid functionalities that could be exploited for further derivatization. Carboxylic acids are well-known for their ability to form hydrogen bonds and participate in various biochemical reactions, making them valuable in drug design.
The synthesis of [4-(2,4-Dimethyl-phenyl)-2-methyl-thiazol-5-yl]-acetic acid involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions have been employed to construct the complex molecular framework efficiently. These methods are essential for producing pharmaceutical intermediates with high precision.
From a computational chemistry perspective, molecular modeling studies have been conducted to understand the interactions between [4-(2,4-Dimethyl-phenyl)-2-methyl-thiazol-5-yl]-acetic acid and potential biological targets. These studies provide valuable insights into the compound's binding affinity and mode of action. For example, docking simulations have revealed that this compound can bind to specific protein receptors with high specificity, suggesting its potential as an inhibitor or activator.
The pharmacokinetic properties of [4-(2,4-Dimethyl-phenyl)-2-methyl-thiazol-5-yl]-acetic acid are also under investigation. Understanding how this compound is absorbed, distributed, metabolized, and excreted (ADME) is crucial for its development into a viable drug candidate. Preclinical studies are being conducted to assess its bioavailability and toxicity profile.
One area of interest is the potential application of [4-(2,4-Dimethyl-phenyl)-2-methyl-thiazol-5-yl]-acetic acid in treating neurological disorders. Thiazole derivatives have shown promise in modulating neurotransmitter systems and have been explored as candidates for drugs targeting conditions such as Alzheimer's disease and Parkinson's disease. The unique structural features of this compound may make it an effective tool in these therapeutic areas.
Another promising application is in oncology research. Studies have indicated that thiazole-based compounds can inhibit tumor growth by interfering with key signaling pathways involved in cancer cell proliferation. [4-(2,4-Dimethyl-phenyl)-2-methyl-thiazol-5-yl]-acetic acid has been tested in vitro against various cancer cell lines with encouraging results.
The development of new synthetic methodologies for [4-(2,4-Dimethyl-phenyl)-2-methyl-thiazol-5-yl]-acetic acid is an ongoing area of research. Innovations in synthetic chemistry can lead to more efficient and sustainable production processes, which are essential for large-scale drug manufacturing. Green chemistry principles are being integrated into these synthetic strategies to minimize environmental impact.
In conclusion, [4-(2,4-Dimethyl-phenyl)-2-methyl-thiazol-5-yl]-acetic acid (CAS No. 553639-01-3) represents a significant advancement in pharmaceutical chemistry. Its complex molecular structure and diverse functional groups make it a versatile scaffold for drug discovery. Ongoing research continues to uncover its potential applications in various therapeutic areas, underscoring its importance as a valuable chemical entity.
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